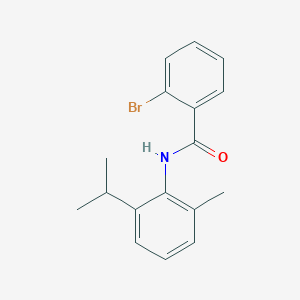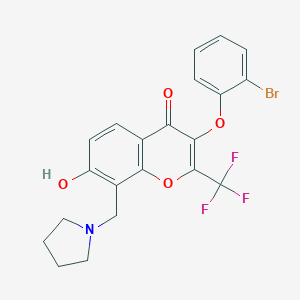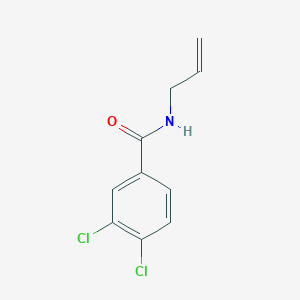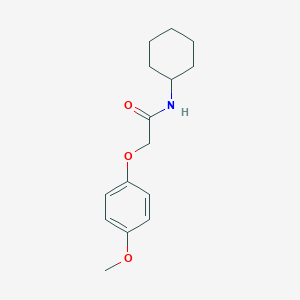
1,4-Bis(2-propoxybenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(2-propoxybenzoyl)piperazine, also known as BPP, is a chemical compound that has been widely studied for its potential applications in scientific research. BPP is a piperazine derivative that has been synthesized using various methods, including the reaction of 2-propoxybenzoic acid with piperazine. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 1,4-Bis(2-propoxybenzoyl)piperazine is not fully understood, but it is thought to involve the inhibition of platelet aggregation and the activation of the cyclic AMP (cAMP) pathway. This compound has also been found to inhibit the expression of certain inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha), and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including inhibition of platelet aggregation, antithrombotic activity, and anti-inflammatory properties. This compound has also been shown to induce apoptosis in cancer cells and to inhibit the expression of certain inflammatory cytokines, such as TNF-alpha. These effects make this compound a promising candidate for further investigation in a range of scientific fields.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-Bis(2-propoxybenzoyl)piperazine has several advantages for use in lab experiments, including its relatively simple synthesis and its well-characterized biochemical and physiological effects. However, this compound also has some limitations, including its potential toxicity and the need for further investigation into its mechanism of action and potential side effects.
Orientations Futures
There are several potential future directions for research on 1,4-Bis(2-propoxybenzoyl)piperazine. One area of interest is the development of this compound-based therapies for cancer and other diseases. Another potential direction is the investigation of the mechanism of action of this compound and the identification of potential targets for therapeutic intervention. Additionally, further studies are needed to explore the potential side effects and toxicity of this compound in vivo.
Méthodes De Synthèse
The synthesis of 1,4-Bis(2-propoxybenzoyl)piperazine can be achieved using a variety of methods, including the reaction of 2-propoxybenzoic acid with piperazine. This reaction is typically carried out in the presence of a catalyst, such as N,N'-dicyclohexylcarbodiimide (DCC), and can be optimized to produce high yields of the desired product. Other methods for synthesizing this compound include the reaction of piperazine with 2-propoxybenzoyl chloride or the condensation of 2-propoxybenzoyl hydrazine with piperazine.
Applications De Recherche Scientifique
1,4-Bis(2-propoxybenzoyl)piperazine has been studied extensively for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, including inhibition of platelet aggregation, antithrombotic activity, and anti-inflammatory properties. This compound has also been studied for its potential as an anticancer agent, with promising results in preclinical studies.
Propriétés
Formule moléculaire |
C24H30N2O4 |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
[4-(2-propoxybenzoyl)piperazin-1-yl]-(2-propoxyphenyl)methanone |
InChI |
InChI=1S/C24H30N2O4/c1-3-17-29-21-11-7-5-9-19(21)23(27)25-13-15-26(16-14-25)24(28)20-10-6-8-12-22(20)30-18-4-2/h5-12H,3-4,13-18H2,1-2H3 |
Clé InChI |
RKZXRCJVRVXDGB-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OCCC |
SMILES canonique |
CCCOC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B255511.png)
![2-Methyl-3-[(4-methyl-1-piperidinyl)methyl]benzo[h]quinolin-4-ol](/img/structure/B255513.png)


![N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B255518.png)


![7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B255521.png)

![N-[2-(dimethylamino)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B255525.png)



